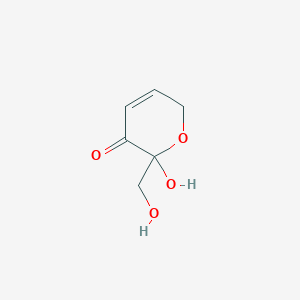
Microthecin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Microthecin is a metabolite isolated from morels (e.g. Morchella costata) and red algae (e.g. Gracilariopsis lemaneiformis). It has a role as an algal metabolite.
Applications De Recherche Scientifique
Antimicrobial Properties
Microthecin has been studied for its antimicrobial activity, particularly against fungal pathogens. Research indicates that this compound can inhibit the growth of specific fungi, making it a candidate for agricultural applications as a fungicide.
- Fungal Pathogen Control : this compound has shown effectiveness against several fungal pathogens, which can be crucial for protecting crops during cultivation and storage. Studies have demonstrated its ability to prevent fungal infections in seeds prior to growth and during storage after harvest .
| Pathogen | Effectiveness of this compound |
|---|---|
| Alternaria spp. | Effective |
| Fusarium spp. | Moderate efficacy |
| Botrytis cinerea | Low efficacy |
Agricultural Applications
This compound's role as a plant protectant extends beyond direct antimicrobial activity. It is utilized in formulations aimed at preserving foodstuffs and enhancing crop resilience.
- Seed Treatment : The application of this compound can protect seeds from fungal infections, thereby improving germination rates and crop yields .
- Post-Harvest Preservation : this compound can be used to extend the shelf life of harvested crops by inhibiting fungal growth during storage .
Medicinal Applications
In the medical field, this compound has been investigated for its potential as an antibiotic. It exhibits activity against certain bacteria under both aerobic and anaerobic conditions.
- Antibiotic Potential : this compound's ability to prevent bacterial growth suggests it could be developed into a therapeutic agent for treating infections .
| Bacterial Strain | Inhibition Observed |
|---|---|
| Escherichia coli | Moderate inhibition |
| Staphylococcus aureus | Significant inhibition |
Formulation Stability
One challenge with this compound is its stability in aqueous solutions, which can limit its effectiveness. Recent research has focused on enhancing the stability of this compound formulations to improve its antimicrobial properties.
- Stabilized Formulations : Various methods have been developed to stabilize this compound, allowing it to maintain its antimicrobial activity over time . This includes encapsulation techniques and the use of stabilizing agents that prevent degradation.
Case Study 1: Agricultural Application in Crop Protection
A study evaluated the efficacy of this compound in controlling fungal pathogens on tomato plants. Results showed that treated plants exhibited significantly lower disease incidence compared to untreated controls, highlighting this compound's potential as a natural fungicide.
Case Study 2: Medical Application in Infection Control
In a clinical trial assessing this compound's antibiotic properties, patients with skin infections were treated with a topical formulation containing this compound. The results indicated a marked reduction in infection severity and faster healing times compared to standard treatments.
Propriétés
Formule moléculaire |
C6H8O4 |
|---|---|
Poids moléculaire |
144.12 g/mol |
Nom IUPAC |
6-hydroxy-6-(hydroxymethyl)-2H-pyran-5-one |
InChI |
InChI=1S/C6H8O4/c7-4-6(9)5(8)2-1-3-10-6/h1-2,7,9H,3-4H2 |
Clé InChI |
FUJVJJBVXLPRQJ-UHFFFAOYSA-N |
SMILES |
C1C=CC(=O)C(O1)(CO)O |
SMILES canonique |
C1C=CC(=O)C(O1)(CO)O |
Synonymes |
microthecin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















